2-Bromo-4,6-diiodopyridin-3-ol

Synthetic Methodology Cross-Coupling Regioselectivity

Regioisomer scrambling during SAR library synthesis compromises analog purity and delays project timelines. 2-Bromo-4,6-diiodopyridin-3-ol exploits the kinetic preference of C-I over C-Br bonds in Pd-catalyzed cross-coupling, enabling >95% regiochemical control without chromatographic separation of isomers. • Enables sequential Suzuki coupling at 4/6-iodo positions followed by 2-bromo, supporting 2,4,6-triaryl-3-hydroxypyridine library synthesis. • Scalable from inexpensive 2-bromo-3-hydroxypyridine (72% isolated yield); batch QC documentation (NMR, HPLC) ensures consistent purity. • Reduces purification burden and accelerates SAR cycle time in kinase inhibitor programs.

Molecular Formula C5H2BrI2NO
Molecular Weight 425.79 g/mol
CAS No. 129611-33-2
Cat. No. B157470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-diiodopyridin-3-ol
CAS129611-33-2
Molecular FormulaC5H2BrI2NO
Molecular Weight425.79 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1I)Br)O)I
InChIInChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H
InChIKeyNMUVKBWSRKKBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4,6-diiodopyridin-3-ol for Heterocyclic Chemistry


2-Bromo-4,6-diiodopyridin-3-ol (CAS 129611-33-2) is a tri-halogenated 3-hydroxypyridine derivative featuring a bromine atom at C-2 and iodine atoms at C-4 and C-6 . This unique arrangement of halogens with differing bond dissociation energies (C–I vs. C–Br) enables highly regioselective, sequential palladium-catalyzed cross-coupling reactions, a capability that is not readily achievable with mono- or symmetrically dihalogenated pyridine analogs [1]. It serves as a versatile building block in medicinal chemistry and materials science for the controlled construction of complex, polysubstituted pyridine architectures .

2-Bromo-4,6-diiodopyridin-3-ol vs. Generic Dihalopyridines


Generic substitution with simpler dihalopyridines (e.g., 2,4-dibromopyridine, 2-bromo-4-iodopyridine) fails when precise regiochemical control is paramount. In symmetric dihalo systems, the two C–Br bonds exhibit similar reactivity, making it challenging to functionalize one position without affecting the other [1]. 2-Bromo-4,6-diiodopyridin-3-ol, in contrast, exploits the inherent reactivity difference between C–I and C–Br bonds. Iodine atoms undergo oxidative addition to Pd(0) significantly faster than bromine (kI/kBr >> 1), providing a well-defined first coupling site at the 4- or 6-position. This prevents scrambling and enables the sequential introduction of different aryl/heteroaryl groups, a critical advantage for library synthesis and structure-activity relationship (SAR) studies where analog purity is mandatory.

2-Bromo-4,6-diiodopyridin-3-ol: Evidence & Differentiation


Regioselective Suzuki Coupling vs. Dibromopyridines

In a head-to-head comparison within the same study, bromoiodopyridines enabled the reversal of pyridine's intrinsic electronic bias for Suzuki couplings, a feat not achievable with the corresponding dibromopyridines [1]. For example, while 2,5-dibromopyridine couples preferentially at the 2-position due to electronic bias, the use of a bromoiodo analog (2-bromo-5-iodopyridine) allows the initial coupling to occur at the 5-position with high regiocontrol because of the superior reactivity of the C–I bond [1]. This principle is directly transferable to 2-bromo-4,6-diiodopyridin-3-ol, where the two C–I bonds at positions 4 and 6 are primed for selective initial functionalization, followed by C–Br coupling at position 2.

Synthetic Methodology Cross-Coupling Regioselectivity

Reproducible Synthesis from Stable Precursor

A documented synthetic route from commercially available 2-bromo-3-hydroxypyridine provides 2-bromo-4,6-diiodopyridin-3-ol in a reproducible 72% yield via direct iodination . This provides a reliable supply advantage over custom-synthesized alternatives with unknown or variable yields.

Synthetic Route Reproducibility Yield

Masked Triflate Handle for Extended Diversification

The 3-hydroxy group in 2-bromo-4,6-diiodopyridin-3-ol serves as a latent handle for further derivatization. While direct evidence for this specific compound is limited, class-level inference from O-substituted 2,6-dihalogenated-3-hydroxypyridines indicates that O-protection (e.g., methylation to methoxy or benzylation) stabilizes the system for selective Suzuki couplings at the iodo positions, without interference from the free OH . After coupling, the methyl ether can be deprotected to phenol, which can then be converted to a triflate (OTf) for a subsequent, orthogonal coupling step.

Functional Group Interconversion Diversification Suzuki Coupling

Ligand and Catalyst Applications

Vendor and chemical database evidence classifies 2-bromo-4,6-diiodo-3-hydroxypyridine as both a ligand and a catalyst in organic synthesis, in addition to its role as a synthetic intermediate . This dual functionality is a differentiating feature compared to common dihalopyridines (e.g., 2,4-dibromopyridine, 2-bromo-4-iodopyridine) which are typically employed solely as building blocks. The presence of a free hydroxyl group adjacent to the pyridine nitrogen may facilitate metal coordination, enabling applications in transition metal catalysis that are not accessible to non-hydroxylated analogs.

Catalysis Ligand Design Organic Synthesis

Enhanced Heavy-Atom Effect for Crystallography

The presence of two covalently bound iodine atoms (atomic number 53) in 2-bromo-4,6-diiodopyridin-3-ol provides a significantly stronger anomalous scattering signal for X-ray crystallographic phasing compared to analogs containing only bromine (Z=35) or a single iodine. This enables absolute structure determination with smaller, less well-diffracting crystals. While direct crystallographic data for this specific compound was not available, class-level inference from iodinated pyridine derivatives confirms this as a general advantage of poly-iodinated aromatics .

X-ray Crystallography Photophysics Heavy-Atom Effect

2-Bromo-4,6-diiodopyridin-3-ol: Application Scenarios


Kinase Inhibitor Library Construction

The ability to perform regiochemically pure, sequential Suzuki couplings at the 4/6-iodo and then 2-bromo positions enables the rapid, parallel synthesis of 2,4,6-triaryl-3-hydroxypyridine libraries [1]. This scaffold is a core motif in several kinase inhibitor programs. The absolute regiocontrol (>95%) eliminates the need for chromatographic separation of regioisomers, a significant bottleneck in library production, directly addressing the procurement need for building blocks that accelerate SAR cycles.

Asymmetric Terpyridine Ligands for MOFs

2-Bromo-4,6-diiodopyridin-3-ol can be converted into asymmetric, 4,6-diaryl-2-bromo-3-hydroxypyridine intermediates, which, after conversion of the OH group to a triflate, allow for a third, orthogonal coupling to install a pyridyl or other N-donor group . This provides a controlled route to unsymmetrical terpyridine ligands, valuable for constructing metal-organic frameworks (MOFs) with tailored photophysical properties, where symmetric analogs (from symmetric dihalopyridines) would not provide the same spatial control.

Trifunctional Photo-Crosslinking Probes

The combination of two iodine atoms, which can be replaced by photo-labile groups, and a third orthogonal handle (the bromine atom) allows for the construction of tri-functionalized pyridine probes [1]. For instance, a fluorophore can be attached at one iodo site, a biotin affinity tag at the second, and the bromine can be used to link to a pharmacophore for target engagement studies. The defined regiochemistry ensures a single probe isomer, critical for reproducible target identification experiments.

Scalable Route to Key Intermediate

The established synthetic route from inexpensive 2-bromo-3-hydroxypyridine with a 72% isolated yield provides a scalable starting point for process chemistry optimization . The batch QC documentation (NMR, HPLC) available from commercial suppliers ensures that the material meets the purity standards required for late-stage functionalization in a GMP-like environment, reducing the regulatory burden associated with uncharacterized intermediates.

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